molecular formula C16H13NO3S B2728255 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine CAS No. 2177259-37-7

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine

Cat. No.: B2728255
CAS No.: 2177259-37-7
M. Wt: 299.34
InChI Key: RTLZCYSAGHMYLB-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure

Preparation Methods

The synthesis of 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine typically involves the reaction of 4-nitrobenzaldehyde with thiophenol in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Scientific Research Applications

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar compounds to 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine include:

    5-(4-Nitrophenyl)furan-2-carboxylic acid: This compound also contains a nitrophenyl group and has been studied for its antimicrobial properties.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate:

    1,3,4-Thiadiazole derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been explored for their antimicrobial and anticancer activities.

Properties

IUPAC Name

5-(4-nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-17(19)14-8-6-13(7-9-14)16-15(20-10-11-21-16)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLZCYSAGHMYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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